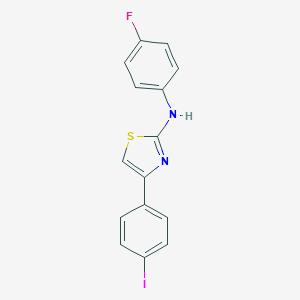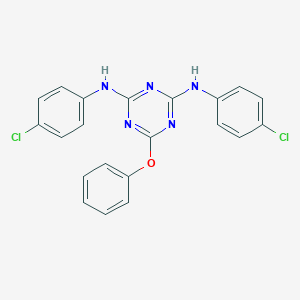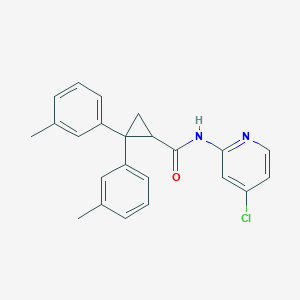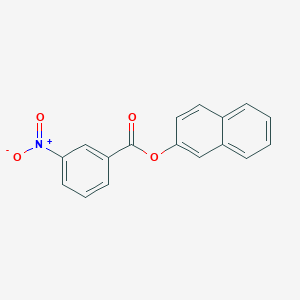![molecular formula C17H16N6O4 B392385 (Z)-4-AMINO-N-(4-METHYLPHENYL)-N'-[(3-NITROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE](/img/structure/B392385.png)
(Z)-4-AMINO-N-(4-METHYLPHENYL)-N'-[(3-NITROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-(3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine is a complex organic compound with the molecular formula C17H16N6O4. This compound is characterized by the presence of multiple functional groups, including an amino group, a nitro group, a benzyloxy group, and a furazan ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Amination: The amino group is introduced through a reaction with ammonia or an amine derivative.
Benzyloxy Formation: The benzyloxy group is formed by reacting the nitrobenzyl alcohol with a suitable alkylating agent.
Furazan Ring Formation: The furazan ring is synthesized through a cyclization reaction involving appropriate precursors.
Carboxamidine Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N-(3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-Amino-N-(3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Amino-N-(3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-N’-(4-methylphenyl)-N-[(3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide .
- 4-Amino-N’-(3-nitrobenzyl)oxy-1,2,5-oxadiazole-3-carboximidamide .
Uniqueness
4-Amino-N-(3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine is unique due to its specific combination of functional groups and the presence of the furazan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H16N6O4 |
|---|---|
Poids moléculaire |
368.3g/mol |
Nom IUPAC |
4-amino-N'-(4-methylphenyl)-N-[(3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C17H16N6O4/c1-11-5-7-13(8-6-11)19-17(15-16(18)21-27-20-15)22-26-10-12-3-2-4-14(9-12)23(24)25/h2-9H,10H2,1H3,(H2,18,21)(H,19,22) |
Clé InChI |
PMUYTEAQXNAMBD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B392305.png)
![N-(4-FLUOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE](/img/structure/B392306.png)


![4-(4-Bromophenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B392309.png)
![ETHYL (4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392314.png)
![4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B392315.png)
![Ethyl 5-(4-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B392316.png)
![4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B392318.png)
![2,7-dimethyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B392319.png)
![2-(2-hydroxyethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B392322.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl acetate](/img/structure/B392324.png)

